Cas no 1402667-02-0 (3-(pyrrolidin-3-yl)-1H-indazole)

3-(Pyrrolidin-3-yl)-1H-indazole is a heterocyclic compound featuring a fused indazole core substituted with a pyrrolidine moiety at the 3-position. This structure confers versatility in medicinal chemistry and drug discovery, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to its balanced lipophilicity and hydrogen-bonding capacity. The pyrrolidine ring enhances conformational flexibility, potentially improving binding affinity and selectivity. Its synthetic utility is further underscored by the indazole group's stability and compatibility with further functionalization. This compound is of interest in the development of pharmacologically active agents, including kinase inhibitors or neuroactive compounds, owing to its rigid yet modifiable framework.
3-(pyrrolidin-3-yl)-1H-indazole structure
1402667-02-0 structure
Product name:3-(pyrrolidin-3-yl)-1H-indazole
CAS No:1402667-02-0
MF:C11H13N3
MW:187.241021871567
CID:6222821
PubChem ID:23048189

3-(pyrrolidin-3-yl)-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-(pyrrolidin-3-yl)-1H-indazole
    • 1402667-02-0
    • EN300-1844935
    • 3-pyrrolidin-3-yl-2H-indazole
    • SCHEMBL10395724
    • AKOS022913467
    • KS-10049
    • Inchi: 1S/C11H13N3/c1-2-4-10-9(3-1)11(14-13-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14)
    • InChI Key: NSWCVGLOSFLVQJ-UHFFFAOYSA-N
    • SMILES: N1CCC(C2=C3C=CC=CC3=NN2)C1

Computed Properties

  • Exact Mass: 187.110947427g/mol
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 40.7Ų

3-(pyrrolidin-3-yl)-1H-indazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1844935-0.25g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
0.25g
$1432.0 2023-09-19
Enamine
EN300-1844935-2.5g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
2.5g
$3051.0 2023-09-19
Enamine
EN300-1844935-5.0g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
5g
$3728.0 2023-06-02
Enamine
EN300-1844935-0.5g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
0.5g
$1495.0 2023-09-19
Enamine
EN300-1844935-0.05g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
0.05g
$1308.0 2023-09-19
Enamine
EN300-1844935-1.0g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
1g
$1286.0 2023-06-02
Enamine
EN300-1844935-10g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
10g
$6697.0 2023-09-19
Enamine
EN300-1844935-5g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
5g
$4517.0 2023-09-19
Enamine
EN300-1844935-10.0g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
10g
$5528.0 2023-06-02
Enamine
EN300-1844935-0.1g
3-(pyrrolidin-3-yl)-1H-indazole
1402667-02-0
0.1g
$1371.0 2023-09-19

Additional information on 3-(pyrrolidin-3-yl)-1H-indazole

Introduction to 3-(Pyrrolidin-3-yl)-1H-indazole (CAS No. 1402667-02-0)

3-(Pyrrolidin-3-yl)-1H-indazole, a compound with the CAS number 1402667-02-0, is a significant molecule in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring fused to an indazole core. The combination of these structural elements endows 3-(Pyrrolidin-3-yl)-1H-indazole with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of 3-(Pyrrolidin-3-yl)-1H-indazole is particularly noteworthy due to its potential for modulating key biological pathways. The indazole moiety is known for its ability to interact with various receptors and enzymes, while the pyrrolidine ring adds conformational flexibility and enhances the compound's pharmacological properties. This dual functionality makes 3-(Pyrrolidin-3-yl)-1H-indazole an attractive target for drug discovery and development.

Recent studies have highlighted the therapeutic potential of 3-(Pyrrolidin-3-yl)-1H-indazole. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic effects. These properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6. Additionally, 3-(Pyrrolidin-3-yl)-1H-indazole has been found to modulate the activity of certain ion channels, which may contribute to its analgesic effects.

In the context of neurodegenerative diseases, 3-(Pyrrolidin-3-yl)-1H-indazole has shown promise as a neuroprotective agent. Preclinical studies have demonstrated that this compound can reduce oxidative stress and prevent neuronal cell death in models of Alzheimer's disease and Parkinson's disease. The mechanism underlying these neuroprotective effects is thought to involve the activation of antioxidant pathways and the inhibition of pro-apoptotic signaling.

The pharmacokinetic properties of 3-(Pyrrolidin-3-yl)-1H-indazole have also been extensively studied. Research indicates that this compound has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, it has been shown to exhibit low toxicity in preclinical models, suggesting a favorable safety profile.

In addition to its therapeutic applications, 3-(Pyrrolidin-3-yl)-1H-indazole has been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological targets makes it a valuable probe for understanding complex cellular processes. For example, studies have utilized this compound to investigate the role of specific ion channels in pain signaling pathways.

The synthesis of 3-(Pyrrolidin-3-yl)-1H-indazole has been optimized through various synthetic routes, allowing for efficient large-scale production. One common approach involves the reaction of 3-bromoindazole with pyrrolidine under appropriate conditions. The resulting product can be further purified using standard techniques such as column chromatography or recrystallization.

In conclusion, 3-(Pyrrolidin-3-yl)-1H-indazole (CAS No. 1402667-02-0) is a versatile compound with significant potential in both therapeutic applications and chemical biology research. Its unique structural features and biological activities make it an important molecule for further investigation and development in the pharmaceutical industry.

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